![molecular formula C9H12N2OS B5694053 N-(5-methylthiazol-2-yl)cyclobutanecarboxamide](/img/structure/B5694053.png)
N-(5-methylthiazol-2-yl)cyclobutanecarboxamide
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Overview
Description
N-(5-methylthiazol-2-yl)cyclobutanecarboxamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylthiazol-2-yl)cyclobutanecarboxamide typically involves the reaction of 5-methylthiazole with cyclobutanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thiourea and ethyl 4-bromo-3-oxopentanoate .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis methods, where the reagents are mixed in large reactors under specific temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-methylthiazol-2-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds bearing thiazole rings can effectively inhibit the growth of various bacterial and fungal strains.
- Case Study : A study evaluated the antimicrobial efficacy of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL against Staphylococcus aureus .
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 3.9 | S. aureus |
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | 12.5 | E. coli |
Anticancer Potential
The anticancer properties of thiazole derivatives have also been a focal point of research. Several studies have reported promising results regarding their efficacy against various cancer cell lines.
- Case Study : Research on thiazole-integrated pyridine derivatives showed significant cytotoxicity against human breast cancer cell lines (MCF-7), with one compound exhibiting an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil .
Compound Name | IC50 (μM) | Cancer Cell Line |
---|---|---|
Thiazole-Pyridine Hybrid | 5.71 | MCF-7 |
Thiazole-Derivative | 10–30 | Various Cancer Lines |
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been explored through predictive modeling and docking studies.
- Case Study : A series of 5-methylthiazole-based thiazolidinone derivatives were evaluated for anti-inflammatory activity using PASS predictive outcomes. These compounds showed promising interactions with COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .
Antiviral Activity
Thiazole compounds have also been investigated for their antiviral activities, particularly against HIV.
Mechanism of Action
The mechanism of action of N-(5-methylthiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-(5-methylthiazol-2-yl)cyclobutanecarboxamide is unique due to its specific structure, which combines a thiazole ring with a cyclobutanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(5-methylthiazol-2-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a cyclobutanecarboxamide moiety , which are critical for its biological activity. The thiazole ring is known for its role in various pharmacological effects, while the cyclobutanecarboxamide structure contributes to the compound's stability and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This inhibition can lead to antimicrobial or anticancer effects.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.
- Formation of Reactive Intermediates : The nitro group in related thiazole derivatives can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity and antimicrobial effects .
Antimicrobial Activity
This compound has shown potential antimicrobial properties. Studies indicate that compounds containing thiazole rings exhibit significant activity against a range of microorganisms, including bacteria and fungi. The thiazole moiety is particularly noted for its ability to disrupt microbial cell function .
Anticancer Activity
Research has demonstrated that derivatives of thiazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the thiazole structure have shown promising results in inhibiting the growth of human leukemia cells (K562) and solid tumors like HepG2 liver cancer cells .
Compound | Target Cell Line | IC50 (µM) | Activity |
---|---|---|---|
This compound | K562 (leukemia) | 1.61 ± 1.92 | Cytotoxic |
N-(5-methylthiazol-2-yl)derivative | HepG2 (liver cancer) | 0.06 | Strong inhibition |
Anti-inflammatory Activity
Some studies suggest that thiazole derivatives can act as selective COX-1 inhibitors, demonstrating anti-inflammatory properties superior to traditional drugs like indomethacin. The mechanism involves binding to the COX-1 enzyme, inhibiting its activity .
Case Studies
- Antimicrobial Screening : A study evaluated several thiazole derivatives against bacterial strains, revealing that those with methyl substitutions exhibited enhanced antibacterial activity compared to unsubstituted analogs.
- Cytotoxicity Assessment : In vitro tests showed that N-(5-methylthiazol-2-yl)-cyclobutanecarboxamide exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-5-10-9(13-6)11-8(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKNRPVOHXBMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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